molecular formula C17H14O3 B5064467 3-(allyloxy)-3-phenyl-2-benzofuran-1(3H)-one

3-(allyloxy)-3-phenyl-2-benzofuran-1(3H)-one

Cat. No.: B5064467
M. Wt: 266.29 g/mol
InChI Key: ZDMHSJCCPNSNHR-UHFFFAOYSA-N
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Description

The compound “3-(allyloxy)-3-phenyl-2-benzofuran-1(3H)-one” is an organic compound containing an allyloxy group (-O-CH2-CH=CH2), a phenyl group (C6H5-), and a benzofuran moiety. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the benzofuran moiety and the phenyl group, which could have implications for its chemical reactivity and physical properties .


Chemical Reactions Analysis

The allyloxy group in the compound could potentially undergo reactions typical of ethers and alkenes, such as reactions with acids or free radical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzofuran and phenyl groups could potentially increase its stability and affect its solubility .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s used as a reactant in a chemical reaction, its mechanism of action would involve the steps of that reaction .

Future Directions

The future directions for this compound would depend on its potential applications. It could be interesting to explore its use in various chemical reactions or potential applications in fields like materials science or pharmaceuticals .

Properties

IUPAC Name

3-phenyl-3-prop-2-enoxy-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-2-12-19-17(13-8-4-3-5-9-13)15-11-7-6-10-14(15)16(18)20-17/h2-11H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMHSJCCPNSNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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